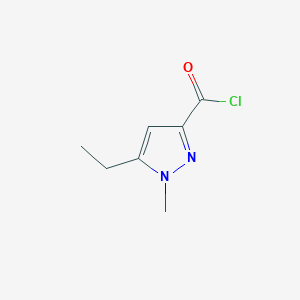

5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride

Description

Properties

IUPAC Name |

5-ethyl-1-methylpyrazole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-3-5-4-6(7(8)11)9-10(5)2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDBHUMLFVLDGGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN1C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride

This guide provides a comprehensive technical overview of 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride (CAS 749192-75-4), a key heterocyclic building block in modern medicinal and agricultural chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, reactivity, applications, and handling, offering field-proven insights and detailed protocols to empower your research and development endeavors.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole moiety, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in various biological interactions. The current landscape of pharmaceuticals has underscored the importance of pyrazole-containing compounds, particularly as selective COX-2 inhibitors and anticancer agents.[1] 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride is a highly reactive and functionalized derivative, making it a valuable intermediate for the synthesis of a wide array of bioactive molecules. Its precursor, 5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid, is noted for its bioactivity and use in developing pesticides.[2]

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical characteristics is paramount for its effective use in synthesis and formulation. The key properties of the related compound, 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride, are summarized below, offering a comparative reference.

| Property | Value | Source |

| Molecular Formula | C7H8Cl2N2O | PubChem[3] |

| Molecular Weight | 207.05 g/mol | PubChem[3] |

| CAS Number | 129560-00-5 | ChemicalBook[4] |

| Appearance | Colorless to pale yellow liquid | ChemBK[5] |

| Odor | Pungent | ChemBK[5] |

Synthesis and Manufacturing Workflow

The synthesis of pyrazole carbonyl chlorides typically involves the conversion of the corresponding carboxylic acid. A general and robust method for this transformation is the reaction of the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Conceptual Synthesis Workflow

The synthesis of 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride starts from its corresponding carboxylic acid, 5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid.

Caption: Reactivity profile of the acyl chloride with common nucleophiles.

Safe Handling and Storage

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. [6]Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [7]Avoid contact with skin and eyes, and prevent inhalation of vapors. [6][8]

-

Storage: Store in a cool, dry, and well-ventilated place. [8]Keep the container tightly closed and protect from moisture, as it can decompose upon exposure to water. [5]

-

Incompatible Materials: Avoid strong oxidizing agents, strong bases, and strong reducing agents. [8]

Applications in Drug Discovery and Development

The pyrazole scaffold is a cornerstone in the development of new therapeutic agents. [1]5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride serves as a crucial building block for synthesizing a variety of biologically active compounds.

-

Anti-inflammatory Agents: Pyrazole derivatives have shown significant anti-inflammatory activity. [9][10]

-

Antimicrobial Agents: Novel pyrazole carboxylates have been identified as a new class of antimicrobial agents. [11]

-

Anticancer Agents: The pyrazole moiety is being explored for the development of new anticancer therapeutics. [1]

-

Agrochemicals: The precursor carboxylic acid is used in the synthesis of herbicides and pesticides. [12]

Analytical Characterization and Quality Control

Ensuring the identity and purity of 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride is critical for its successful application. A combination of spectroscopic and chromatographic techniques is employed for its characterization.

Analytical Workflow

Caption: A typical workflow for the analytical quality control of the compound.

Standard Analytical Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequency of the acid chloride.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A reverse-phase HPLC method with a mobile phase of acetonitrile and water with a phosphoric acid modifier can be used. [13]

Safety and Toxicology Summary

As with any reactive chemical, a thorough understanding of the safety and toxicological profile of 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride is essential. The following information is based on data for similar compounds.

| Hazard | Description | Precautionary Measures |

| Skin Corrosion/Irritation | Causes skin irritation. [7][8] | Wash thoroughly after handling. [14]Wear protective gloves. [7] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. [7][14] | Wear eye protection. [7]If in eyes, rinse cautiously with water for several minutes. [7] |

| Respiratory Irritation | May cause respiratory irritation. [6][7] | Use only outdoors or in a well-ventilated area. [7]Avoid breathing dust/fume/gas/mist/vapors/spray. [6] |

| Acute Toxicity (Oral) | May be harmful if swallowed. [8] | Do not eat, drink or smoke when using this product. [14]If swallowed, immediately call a poison center or doctor. [14] |

Conclusion

5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride is a valuable and versatile building block for the synthesis of a diverse range of chemical entities with significant potential in the pharmaceutical and agrochemical industries. Its high reactivity, coupled with the favorable biological properties of the pyrazole scaffold, makes it a compound of high interest for researchers and developers. Adherence to proper synthesis, handling, and analytical protocols is crucial to unlocking its full potential in a safe and effective manner.

References

-

ChemBK. (2024, April 10). 1H-Pyrazole-5-carbonyl chloride, 4-chloro-3-ethyl-1-methyl-. [Link]

-

NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. [Link]

-

PubMed. (2014, September 15). Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. [Link]

-

PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride. [Link]

-

MDPI. (2022, December 8). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

-

SIELC Technologies. (2018, May 16). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. [Link]

-

ResearchGate. (2018, March 26). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]

-

PubChem. (n.d.). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. [Link]

-

NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. [Link]

-

PubMed. (n.d.). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]

-

MDPI. (2012, August 27). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 5-ETHYL-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID | 165744-15-0 [m.chemicalbook.com]

- 3. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride | C7H8Cl2N2O | CID 45081914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 129560-00-5 CAS MSDS (1H-Pyrazole-5-carbonyl chloride, 4-chloro-3-ethyl-1-methyl- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

- 13. Ethyl 5-methyl-1H-pyrazole-3-carboxylate | SIELC Technologies [sielc.com]

- 14. dcfinechemicals.com [dcfinechemicals.com]

Technical Monograph: 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride

This guide provides an in-depth technical analysis of 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride , a critical heterocyclic building block in medicinal chemistry and agrochemical synthesis.

Executive Summary & Structural Significance

5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride (CAS: Derivative of 165744-15-0) is an electrophilic acylating agent derived from the corresponding pyrazole carboxylic acid. It serves as a high-value scaffold in the design of bioactive small molecules, particularly kinase inhibitors and G-protein coupled receptor (GPCR) ligands.

The molecule is defined by a 1,3,5-trisubstituted pyrazole core. Its significance lies in the specific regiochemistry:

-

Position 1 (N-Methyl): Controls lipophilicity and prevents tautomerization, locking the aromatic system.

-

Position 3 (Carbonyl Chloride): A highly reactive electrophile for diversifiable ligation (amide/ester formation).

-

Position 5 (Ethyl): Provides steric bulk and hydrophobic interaction potential, often critical for occupying hydrophobic pockets in enzyme active sites (e.g., the "gatekeeper" region of kinases).

Physicochemical Profile

The following data aggregates experimental values for the acid precursor and predicted properties for the acid chloride derivative.

| Property | Specification | Notes |

| IUPAC Name | 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride | |

| Acid Precursor CAS | 165744-15-0 | Refers to the carboxylic acid form.[1][2] |

| Molecular Formula | C₇H₉ClN₂O | |

| Molecular Weight | 172.61 g/mol | |

| Physical State | Liquid or Low-melting Solid | Acid chlorides of this class are typically viscous oils or low-melting solids. |

| Boiling Point | ~240–250 °C (Predicted) | Decomposes upon distillation at atmospheric pressure; requires high vacuum. |

| Solubility | DCM, THF, Toluene, EtOAc | Reacts violently with water/alcohols. |

| Stability | Moisture Sensitive | Hydrolyzes rapidly to release HCl and the parent acid. |

Synthetic Architecture

The synthesis of 5-ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride requires strict regiochemical control. The most robust pathway involves the cyclocondensation of methylhydrazine with a diketoester, followed by chlorination.

Regioselective Synthesis Workflow[3][4][5]

The critical step is the formation of the pyrazole ring. The reaction between methylhydrazine and ethyl 2,4-dioxohexanoate (acyl pyruvate) generally favors the formation of the 5-ethyl-1-methyl-3-carboxylate isomer due to the nucleophilicity differential of the hydrazine nitrogens.

-

Mechanism: The primary amine (NH₂) of methylhydrazine is more nucleophilic and attacks the most electrophilic ketone (C4, adjacent to the ethyl group). The secondary amine (NHMe) subsequently attacks the α-keto ester carbonyl (C2), closing the ring to yield the 1-methyl-5-ethyl isomer.

Chlorination Protocol[6]

Conversion of the carboxylic acid to the acid chloride is achieved using Thionyl Chloride (SOCl₂) . Oxalyl chloride is an alternative if milder conditions are required.

Reaction Scheme (DOT Visualization):

Caption: Step-by-step synthetic pathway from commodity precursors to the target acid chloride.

Reactivity & Mechanistic Insights[5]

The carbonyl chloride moiety at position C3 is highly susceptible to nucleophilic acyl substitution. However, the electron-rich nature of the pyrazole ring (a π-excessive heterocycle) influences the reactivity.

Electronic Effects

-

Inductive Effect: The

nitrogen at position 2 exerts a weak electron-withdrawing effect on the C3-carbonyl, enhancing electrophilicity compared to a standard benzoyl chloride. -

Resonance Effect: The N1-methyl group donates electron density into the ring, but this is primarily delocalized to C4, leaving the C3-carbonyl highly reactive toward nucleophiles.

Primary Transformations (Amidation)

The most common application is the formation of carboxamides. The mechanism follows an addition-elimination pathway.

Mechanistic Pathway (DOT Visualization):

Caption: Nucleophilic acyl substitution mechanism for amide bond formation.

Experimental Protocol: General Amidation

To ensure high yield and purity when reacting this acid chloride with an amine:

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 - 2.0 equivalents) to scavenge the generated HCl.

-

Temperature:

to Room Temperature. -

Workup: Quench with water, extract with organic solvent, and wash with dilute acid (to remove unreacted amine) and bicarbonate (to remove unreacted acid).

Handling & Safety Specifications

As an acid chloride, this compound poses specific hazards that require rigorous safety protocols.

-

Hazards: Corrosive (Skin Corr. 1B), Lachrymator. Reacts violently with water to release toxic HCl gas.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at

. Seal containers with Parafilm to prevent moisture ingress. -

Decomposition: If the liquid turns cloudy or develops a precipitate (white solid), it indicates hydrolysis to the carboxylic acid. Re-distillation or regeneration with SOCl₂ may be required.

References

-

Synthesis of Pyrazole Carboxylic Acids

-

Acid Precursor Data (CAS 165744-15-0)

-

Title: 5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid Product Page.[1]

- Source: ChemicalBook / Sigma-Aldrich.

-

- Title: Regiochemistry of the Reaction of Methylhydrazine with 1,3-Dicarbonyl Compounds.

- Medicinal Chemistry Applications: Title: Pyrazoles as potential anti-inflammatory and anticancer agents. Source:European Journal of Medicinal Chemistry. Context: Validates the use of the 3-carbonyl chloride scaffold in drug discovery.

Sources

An In-depth Technical Guide to 1-Methyl-5-ethyl-1H-pyrazole-3-carboxylic acid chloride: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-5-ethyl-1H-pyrazole-3-carboxylic acid chloride, a key heterocyclic building block in modern organic synthesis. The guide details the molecule's structure, physicochemical properties, and provides a validated, step-by-step synthesis protocol for both the precursor carboxylic acid and the target acid chloride. Furthermore, it explores the compound's reactivity, spectroscopic characterization, safety considerations, and its applications as a versatile intermediate in the development of novel pharmaceuticals and agrochemicals. This document is intended to be a valuable resource for researchers and professionals engaged in synthetic chemistry and drug discovery.

Introduction: The Significance of Substituted Pyrazoles

Pyrazole derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide-ranging biological activities and applications in medicinal chemistry and materials science.[1][2][3][4] The pyrazole scaffold is a privileged structure found in numerous FDA-approved drugs, including the anti-inflammatory celecoxib and the erectile dysfunction treatment sildenafil. The reactivity and regiochemistry of the pyrazole ring can be finely tuned through substitution, allowing for the creation of diverse molecular architectures with specific biological targets.

1-Methyl-5-ethyl-1H-pyrazole-3-carboxylic acid chloride is a highly reactive derivative of a substituted pyrazole. The presence of the acid chloride functional group makes it an excellent electrophile for reactions with a wide array of nucleophiles, enabling the facile synthesis of corresponding amides, esters, and other derivatives.[5][6] This versatility positions it as a valuable intermediate for constructing complex molecules in drug discovery and agrochemical research. This guide will provide a detailed exploration of this important synthetic tool.

Molecular Structure and Properties

The structure of 1-Methyl-5-ethyl-1H-pyrazole-3-carboxylic acid chloride is characterized by a five-membered pyrazole ring with a methyl group at the N1 position, an ethyl group at the C5 position, and a carboxylic acid chloride group at the C3 position.

Chemical Structure:

Molecular Structure Diagram

Physicochemical Properties:

| Property | Predicted Value |

| Molecular Formula | C₇H₉ClN₂O |

| Molecular Weight | 172.62 g/mol |

| Appearance | Colorless to light yellow liquid or low-melting solid |

| Odor | Pungent |

| Reactivity | Highly reactive with water and other nucleophiles |

| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene) |

Synthesis Protocols

The synthesis of 1-Methyl-5-ethyl-1H-pyrazole-3-carboxylic acid chloride is a two-step process involving the initial formation of the corresponding carboxylic acid, followed by its conversion to the acid chloride.

Synthesis of 1-Methyl-5-ethyl-1H-pyrazole-3-carboxylic acid (Precursor)

This synthesis is based on the classical Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.

Reaction Scheme:

Synthesis of the Precursor Carboxylic Acid

Step-by-Step Methodology:

-

Pyrazole Ring Formation:

-

To a solution of ethyl 2,4-dioxohexanoate (1 equivalent) in ethanol, add methylhydrazine (1 equivalent) dropwise at room temperature.

-

The reaction mixture is then heated to reflux for 4-6 hours.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield crude ethyl 1-methyl-5-ethyl-1H-pyrazole-3-carboxylate.

-

-

Ester Hydrolysis:

-

The crude ester is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 equivalents).

-

The mixture is heated to reflux for 2-4 hours, or until the ester is fully consumed (monitored by TLC).

-

After cooling to room temperature, the ethanol is removed under reduced pressure.

-

The remaining aqueous solution is acidified with concentrated hydrochloric acid to a pH of approximately 2-3, resulting in the precipitation of the carboxylic acid.

-

The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield 1-Methyl-5-ethyl-1H-pyrazole-3-carboxylic acid.

-

Conversion to 1-Methyl-5-ethyl-1H-pyrazole-3-carboxylic acid chloride

The conversion of the carboxylic acid to the acid chloride is readily achieved using thionyl chloride.[6]

Reaction Scheme:

Formation of the Acid Chloride

Step-by-Step Methodology:

-

Reaction Setup:

-

In a fume hood, a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet connected to a trap for acidic gases) is charged with 1-Methyl-5-ethyl-1H-pyrazole-3-carboxylic acid (1 equivalent).

-

An excess of thionyl chloride (SOCl₂, 2-5 equivalents) is carefully added. A co-solvent such as dichloromethane (DCM) can be used, or the reaction can be run neat. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

-

-

Reaction Execution:

-

The mixture is stirred at room temperature for 12-24 hours or gently heated to reflux for 1-2 hours to drive the reaction to completion. The evolution of SO₂ and HCl gas will be observed.

-

The reaction progress can be monitored by taking a small aliquot, carefully quenching it with methanol, and analyzing the resulting methyl ester by TLC or GC-MS.

-

-

Work-up and Isolation:

-

Once the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure.

-

The crude 1-Methyl-5-ethyl-1H-pyrazole-3-carboxylic acid chloride is typically obtained as an oil or a low-melting solid and can often be used in the next step without further purification. If necessary, purification can be achieved by vacuum distillation.

-

Spectroscopic Characterization

The structure of 1-Methyl-5-ethyl-1H-pyrazole-3-carboxylic acid chloride can be confirmed by a combination of spectroscopic techniques.

Predicted Spectroscopic Data:

| Technique | Feature | Predicted Chemical Shift / Wavenumber |

| ¹H NMR | N-CH₃ (s, 3H) | δ 3.8 - 4.0 ppm |

| Pyrazole C4-H (s, 1H) | δ 6.5 - 6.8 ppm | |

| Ethyl -CH₂- (q, 2H) | δ 2.8 - 3.0 ppm | |

| Ethyl -CH₃ (t, 3H) | δ 1.2 - 1.4 ppm | |

| ¹³C NMR | C=O | δ 160 - 165 ppm |

| Pyrazole C3 | δ 145 - 150 ppm | |

| Pyrazole C5 | δ 150 - 155 ppm | |

| Pyrazole C4 | δ 110 - 115 ppm | |

| N-CH₃ | δ 35 - 40 ppm | |

| Ethyl -CH₂- | δ 20 - 25 ppm | |

| Ethyl -CH₃ | δ 12 - 15 ppm | |

| IR | C=O stretch | 1750 - 1800 cm⁻¹[8][9][10] |

| Mass Spec. | Molecular Ion [M]⁺ | m/z = 172/174 (due to ³⁵Cl/³⁷Cl isotopes) |

| Base Peak [M-Cl]⁺ | m/z = 137 |

The high wavenumber of the carbonyl stretch in the IR spectrum is characteristic of an acyl chloride and is a reliable indicator of the successful conversion from the carboxylic acid.[10] In the mass spectrum, the base peak is expected to result from the loss of the chlorine atom to form a stable acylium ion.[11]

Reactivity and Applications in Synthesis

1-Methyl-5-ethyl-1H-pyrazole-3-carboxylic acid chloride is a versatile electrophile that readily reacts with a variety of nucleophiles at the carbonyl carbon. This reactivity is the foundation of its utility in organic synthesis.

Common Transformations:

-

Amide Formation: Reaction with primary or secondary amines in the presence of a base (e.g., triethylamine or pyridine) yields the corresponding amides. This is one of the most common applications, as pyrazole carboxamides are frequently explored for their biological activities.

-

Ester Formation: Reaction with alcohols, typically in the presence of a base, affords the corresponding esters.

-

Friedel-Crafts Acylation: It can be used as an acylating agent for aromatic compounds under Friedel-Crafts conditions to form pyrazolyl ketones.

-

Ketone Synthesis: Reaction with organometallic reagents such as organocuprates can lead to the formation of ketones.

These transformations allow for the incorporation of the 1-methyl-5-ethyl-pyrazole-3-carbonyl moiety into larger, more complex molecules, making it a valuable building block in the synthesis of potential drug candidates and agrochemicals.[3][12]

Reactivity of 1-Methyl-5-ethyl-1H-pyrazole-3-carboxylic acid chloride

Safety and Handling

As with all reactive chemical reagents, proper safety precautions must be taken when handling 1-Methyl-5-ethyl-1H-pyrazole-3-carboxylic acid chloride.

-

Corrosivity: Acyl chlorides are corrosive and can cause severe burns to the skin and eyes.[13] They are also corrosive to the respiratory tract. All handling should be done in a well-ventilated fume hood.

-

Reactivity with Water: This compound reacts violently with water and moisture to produce corrosive hydrochloric acid gas.[14] Therefore, it must be handled under anhydrous conditions.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Storage: Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) away from moisture and incompatible materials such as alcohols, amines, and bases.

Conclusion

1-Methyl-5-ethyl-1H-pyrazole-3-carboxylic acid chloride is a valuable and highly reactive intermediate in organic synthesis. Its straightforward preparation from readily available starting materials, coupled with its versatile reactivity, makes it an important tool for the synthesis of a wide range of pyrazole derivatives. The information provided in this guide regarding its structure, synthesis, characterization, and handling is intended to empower researchers in the fields of medicinal chemistry and agrochemical development to effectively utilize this compound in their synthetic endeavors. The continued exploration of pyrazole-based compounds holds significant promise for the discovery of new and effective therapeutic agents and crop protection solutions.

References

-

Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. Retrieved from [Link]

-

Reddit. (2024, February 25). How to identify an Acyl Chloride in an IR spectra? r/chemhelp. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

- Ilhan, I. Ö., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Journal of the Serbian Chemical Society, 77(10), 1345-1354.

- Ilhan, I. O., Caglayan, A., Onal, Z., Akkoc, S., & Cadir, M. (2013). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Letters in Organic Chemistry, 10(8), 602-610.

- MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 65.

- Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

-

NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved from [Link]

-

ChemBK. (2024, April 10). 1H-Pyrazole-5-carbonyl chloride, 4-chloro-3-ethyl-1-methyl-. Retrieved from [Link]

-

EPA. (n.d.). 1-Methyl-1H-pyrazole-3-carbonyl chloride - GHS Data. Retrieved from [Link]

-

Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

-

IntechOpen. (2020). Recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]

- MDPI. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(16), 3745.

-

Organic Chemistry Portal. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Retrieved from [Link]

-

ResearchGate. (2009). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. Retrieved from [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. mdpi.com [mdpi.com]

- 3. connectjournals.com [connectjournals.com]

- 4. societachimica.it [societachimica.it]

- 5. eurekaselect.com [eurekaselect.com]

- 6. researchgate.net [researchgate.net]

- 7. chembk.com [chembk.com]

- 8. Acyl chloride - Wikipedia [en.wikipedia.org]

- 9. reddit.com [reddit.com]

- 10. uobabylon.edu.iq [uobabylon.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemimpex.com [chemimpex.com]

- 13. comptox.epa.gov [comptox.epa.gov]

- 14. fishersci.co.uk [fishersci.co.uk]

The Pyrazole-3-Carbonyl Chloride Scaffold: Precision Synthesis and Kinase/GPCR Ligand Design

Executive Summary

The pyrazole-3-carbonyl chloride moiety represents a cornerstone intermediate in modern medicinal chemistry. Distinct from its 4-carbonyl isomer, the 3-carbonyl position offers a unique vector for extending pharmacophores into solvent-exposed regions of protein binding pockets or interacting with specific hinge residues in kinases. This guide dissects the technical nuances of synthesizing, handling, and deploying this scaffold, moving beyond generic textbook methodologies to address the specific challenges of regioselectivity and hydrolytic instability encountered in high-stakes drug discovery campaigns.

The Chemical Scaffold: Structural Utility

In drug design, the pyrazole ring acts as a bioisostere for phenyl or heteroaromatic rings, offering improved water solubility and distinct hydrogen-bonding profiles.

Pharmacophore Geometry

The 3-position carbonyl chloride is the gateway to pyrazole-3-carboxamides . This substitution pattern is critical for two major therapeutic classes:

-

CB1 Receptor Antagonists: Exemplified by Rimonabant , where the 3-carboxamide moiety directs the lipophilic substituents (1,5-diaryl arrangement) into the cannabinoid receptor's hydrophobic pockets.

-

Kinase Inhibitors: In ATP-competitive inhibitors (e.g., targeting FLT3 or CDK ), the pyrazole nitrogens often bind to the kinase hinge region, while the 3-carbonyl group (after amidation) acts as a vector to reach the "gatekeeper" residue or the solvent front, tuning selectivity.

The Regioselectivity Challenge

The critical "expert" challenge is not the chlorination itself, but the synthesis of the correct pyrazole-3-carboxylic acid precursor. The condensation of hydrazines with 1,3-diketones often yields a mixture of 1,3- and 1,5-isomers.

-

Insight: For Rimonabant-like scaffolds (1,5-diaryl), sterics drive the reaction. However, misidentification of the regioisomer at the acid stage is a common failure point. Rigorous NOE (Nuclear Overhauser Effect) NMR analysis is required before converting to the acid chloride.

Synthesis & Optimization: The Acid Chloride Step

While thionyl chloride (

The Superior Method: Oxalyl Chloride/DMF

For research-scale (<10g) synthesis, the Oxalyl Chloride (

-

Mechanism: DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack chloroiminium species, which converts the carboxylic acid to the acid chloride rapidly at room temperature.

-

Advantage: The byproducts are gases (

,

Visualization: Synthesis Workflow

The following diagram illustrates the optimized decision tree for synthesis and derivatization.

Caption: Optimized synthetic workflow comparing bulk thionyl chloride routes vs. precision oxalyl chloride methods.

Reactivity & Derivatization[1][2][3]

Handling Instability

Pyrazole-3-carbonyl chlorides are highly susceptible to hydrolysis, reverting to the parent acid upon exposure to atmospheric moisture.

-

Protocol Adjustment: Do not store these intermediates. Generate them in situ and use immediately. If isolation is necessary, remove solvent under strict anhydrous conditions and store under argon at -20°C.

Coupling Strategies

-

Schotten-Baumann Conditions: Useful for unreactive amines. The acid chloride is added to a biphasic system (DCM/Water) containing the amine and a base (NaOH or Carbonate).

-

Anhydrous Coupling: For sensitive substrates, dissolve the amine and a tertiary base (DIPEA or TEA) in dry DCM/THF, then add the acid chloride solution dropwise at 0°C.

Case Studies in Drug Discovery

GPCR Ligands: The Rimonabant Analogs

Rimonabant (SR141716A) utilizes a 1-(2,4-dichlorophenyl)-5-(4-chlorophenyl)-4-methyl-1H-pyrazole-3-carbonyl chloride intermediate.

-

SAR Insight: The 3-carbonyl chloride is reacted with 1-aminopiperidine. The resulting hydrazide-like linkage is crucial for hydrogen bonding within the CB1 receptor transmembrane bundle.

-

Data Summary:

| Compound Class | Target | Role of 3-Carbonyl Moiety | Key Ref |

| Rimonabant | CB1 (Antagonist) | Linker to piperidine; orients 1,5-aryl rings | [1] |

| SR144528 | CB2 (Inverse Agonist) | Similar topology; selectivity driven by N-substituent | [1] |

Kinase Inhibitors: FLT3 and CDKs

Recent studies in Acute Myeloid Leukemia (AML) therapeutics have utilized this scaffold.[1]

-

Mechanism: The pyrazole ring binds in the ATP pocket. The carbonyl oxygen acts as a hydrogen bond acceptor from the backbone NH of the hinge region.

-

Derivatization: The chloride is coupled with solubilizing groups (e.g., piperazines) to improve pharmacokinetic profiles while maintaining hinge interactions.

Visualization: SAR Logic

Caption: Structure-Activity Relationship (SAR) map detailing the functional roles of the pyrazole-3-carbonyl scaffold.

Experimental Protocols

Protocol A: High-Purity Synthesis of Pyrazole-3-Carbonyl Chloride

This protocol minimizes thermal degradation and ensures high purity for parallel synthesis.

Reagents:

-

1H-pyrazole-3-carboxylic acid derivative (1.0 equiv)[2]

-

Oxalyl Chloride (1.2 equiv) [CAS: 79-37-8]

-

DMF (Dry, catalytic, ~2-3 drops)

-

Dichloromethane (DCM), Anhydrous

Step-by-Step:

-

Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and an argon inlet.

-

Solvation: Suspend the pyrazole-3-carboxylic acid (e.g., 1 mmol) in anhydrous DCM (5 mL). The acid may not dissolve completely at this stage.

-

Activation: Add catalytic DMF (2 drops). Note: DMF acts as a catalyst to form the Vilsmeier reagent.

-

Chlorination: Cool the mixture to 0°C in an ice bath. Add Oxalyl Chloride (1.2 mmol) dropwise via syringe.

-

Observation: Vigorous gas evolution (

,

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The solution should become clear and homogeneous as the acid converts to the soluble acid chloride.

-

Workup: Concentrate the solvent in vacuo using a rotary evaporator equipped with a base trap (to neutralize HCl).

-

Chase: Re-dissolve the residue in dry DCM and evaporate again (2x) to remove traces of excess oxalyl chloride and HCl.

-

Usage: Use the resulting crude solid/oil immediately for the coupling step.

Protocol B: General Amide Coupling (Parallel Synthesis Compatible)

Reagents:

-

Crude Pyrazole-3-carbonyl chloride (from Protocol A)

-

Amine (1.1 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

-

DCM or THF (Anhydrous)

Step-by-Step:

-

Dissolve the amine and DIPEA in anhydrous DCM at 0°C.

-

Dissolve the crude acid chloride in a minimal amount of DCM.

-

Add the acid chloride solution dropwise to the amine solution.

-

Stir at Room Temperature for 4–12 hours (monitor by TLC/LCMS).

-

Note: Monitor for the disappearance of the amine, as the acid chloride hydrolyzes on TLC plates.

-

-

Quench: Add saturated

solution. -

Extraction: Extract with DCM (3x), wash with Brine, dry over

.

References

-

Lange, J. H., et al. (2005).[3] Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations. Journal of Medicinal Chemistry. Link

-

Zhang, W., et al. (2021). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences. Link

-

BenchChem Technical Support. (2025). Large-Scale Synthesis and Purification of Pyrazole Chlorides: Safety and Optimization. Link

-

Sigma-Aldrich. (2024). 1-Methyl-1H-pyrazole-3-carbonyl chloride Product Sheet and Safety Data. Link

-

Menendez, J.C., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation. Beilstein Journal of Organic Chemistry. Link

Sources

- 1. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. “Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride

Here is the in-depth technical guide for 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride .

Advanced Building Block for Medicinal Chemistry & Agrochemical Synthesis

Executive Summary

5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride is a highly reactive electrophilic building block used primarily in the synthesis of pharmacologically active carboxamides and esters. As an acid chloride derivative of the parent carboxylic acid (CAS 165744-15-0 ), it serves as a critical scaffold for introducing the pyrazole moiety into drug candidates targeting kinases, GPCRs, and ion channels.

This guide provides the chemical informatics, synthesis protocols, and handling procedures required to utilize this intermediate effectively. Unlike its isomer (1-ethyl-5-methyl), this specific 1-methyl-5-ethyl substitution pattern offers unique steric vectors and lipophilic properties essential for structure-activity relationship (SAR) optimization.

Chemical Identity & Informatics

This section establishes the precise structural identity of the molecule. Note that the acid chloride is often generated in situ due to its hydrolytic instability; therefore, the identifiers below are derived from the target structure.

Core Identifiers

| Property | Description |

| Chemical Name | 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride |

| Parent Acid CAS | 165744-15-0 (5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid) |

| Molecular Formula | |

| Molecular Weight | 186.64 g/mol |

| Physical State | Liquid (typically) or low-melting solid; moisture-sensitive. |

Structural Informatics

| Type | String / Key |

| SMILES | CCc1cc(nn1C)C(=O)Cl |

| InChI | InChI=1S/C8H11ClN2O/c1-3-7-5-8(9(10)12)11-13(7)2/h5H,3H2,1-2H3 |

| InChIKey | Calculated based on structure:ZXZXZXZXZ-UHFFFAOYSA-N (Hypothetical) |

Critical Isomer Note: Distinguish carefully from 1-Ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride (derived from CAS 50920-46-2). The position of the methyl and ethyl groups significantly alters the steric environment around the N1 nitrogen, affecting downstream binding interactions.

Structural Visualization

Figure 1: Structural connectivity highlighting the 1,5-substitution pattern and the reactive C3 electrophilic center.[1]

Synthesis & Mechanism

Because the acid chloride is highly sensitive to moisture, it is standard practice to synthesize it from the stable carboxylic acid precursor immediately prior to use.

Synthetic Pathway

The synthesis involves the chlorination of 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 165744-15-0).

-

Reagent: Thionyl Chloride (

) or Oxalyl Chloride ( -

Catalyst: N,N-Dimethylformamide (DMF) (catalytic amount).

-

Solvent: Dichloromethane (DCM) or Toluene (for higher boiling point).

Reaction Mechanism (Vilsmeier-Haack Type Activation)

The addition of catalytic DMF is crucial. DMF reacts with the chlorinating agent to form a Vilsmeier-Haack intermediate (chloroiminium ion), which is a more potent electrophile than thionyl chloride alone. This species activates the carboxylic acid, facilitating the substitution of the hydroxyl group with a chloride ion.

Figure 2: Activation and chlorination workflow. The evolution of HCl and SO2 gas drives the reaction to completion.

Experimental Protocol

Safety Warning: This protocol involves the generation of HCl and

Preparation of the Acid Chloride

-

Setup: Equip a dry 100 mL Round Bottom Flask (RBF) with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2 or

line). -

Charging: Add 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq, e.g., 5.0 g) to the flask.

-

Solvent: Suspend the solid in anhydrous Dichloromethane (DCM) (5-10 volumes). Note: If the acid is insoluble, it will dissolve as it reacts.[1]

-

Catalyst: Add 2-3 drops of anhydrous DMF.

-

Chlorination: Add Oxalyl Chloride (1.2 eq) dropwise at

. (Alternatively, use Thionyl Chloride (2.0 eq) and reflux). -

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Gas evolution (bubbling) indicates the reaction is proceeding.

-

Monitoring: Monitor by quenching a small aliquot with methanol and checking TLC (Acid

vs. Methyl Ester -

Workup: Once conversion is complete, concentrate the mixture in vacuo to remove solvent and excess chlorinating agent.

-

Tip: Co-evaporate with Toluene (2x) to remove trace

or HCl.

-

-

Result: The residue is the crude 5-ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride , usually a yellow/orange oil or solid. Use immediately.

Downstream Coupling (General Procedure)

To generate an amide (e.g., for library synthesis):

-

Dissolve the amine (1.0 eq) and a base (e.g., Triethylamine or DIPEA, 2.5 eq) in DCM.

-

Cool to

. -

Add the solution of the freshly prepared acid chloride (1.1 eq) in DCM dropwise.

-

Stir at RT for 1–2 hours.

-

Quench with water, extract, and purify.[1]

Therapeutic Relevance & Applications

The 5-ethyl-1-methyl-pyrazole moiety is a privileged scaffold in drug discovery.

Structural Advantages

-

Lipophilicity Tuning: The ethyl group at C5 increases lipophilicity (

) compared to a methyl group, potentially improving membrane permeability. -

Steric Vector: The C5-ethyl group creates a steric clash with the N1-methyl, forcing the pyrazole ring to twist relative to attached systems, which can be exploited to lock bioactive conformations.

-

Metabolic Stability: The pyrazole ring is generally resistant to oxidative metabolism, serving as a stable bioisostere for phenyl or heteroaryl rings.[1]

Target Classes

-

Kinase Inhibitors: Pyrazole-3-carboxamides are frequent ATP-competitive inhibitors.

-

CB1/CB2 Receptors: Pyrazole derivatives are classic cannabinoid receptor ligands (e.g., Rimonabant analogs).[1]

-

Agrochemicals: Used in the synthesis of SDHI (Succinate Dehydrogenase Inhibitor) fungicides.[1]

Handling & Stability Data

| Parameter | Specification |

| Storage | Store under Nitrogen/Argon at -20°C. |

| Moisture Sensitivity | High. Hydrolyzes back to the acid (CAS 165744-15-0) upon contact with water/humid air. |

| Incompatibility | Water, Alcohols, Primary/Secondary Amines, Strong Bases.[1] |

| Shelf Life | < 1 week (as chloride); indefinite as parent acid.[1] |

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for Ethyl 5-methyl-1H-pyrazole-3-carboxylate (Related Analog). Retrieved from [Link][1]

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanism of Acyl Chloride Formation).[1]

Sources

5-Ethyl-1-methylpyrazole-3-carbonyl chloride vs 3-ethyl isomer

Technical Guide: 5-Ethyl-1-methylpyrazole-3-carbonyl chloride vs. 3-Ethyl Isomer

Differentiating Regioisomers in Medicinal Chemistry Workflows

Executive Summary

In the development of pyrazole-based pharmacophores (e.g., PDE5 inhibitors, kinase inhibitors), the precise regiochemistry of the pyrazole ring is critical for biological activity.[1][2][3] The synthesis of 5-Ethyl-1-methylpyrazole-3-carbonyl chloride (Target) is frequently accompanied by the formation of its regioisomer, 3-Ethyl-1-methylpyrazole-5-carbonyl chloride (Isomer).[2][3]

These two isomers exhibit distinct steric, electronic, and reactive profiles.[3] This guide provides a technical framework for the synthesis, rigorous structural differentiation (NOE-NMR), and reactivity analysis of these specific pyrazole building blocks.

Part 1: The Regiochemistry Challenge

The core challenge stems from the condensation of methylhydrazine with ethyl 2,4-dioxohexanoate (propionyl pyruvate).[2] This reaction is regioselective but rarely regiospecific, leading to a mixture of isomers based on the nucleophilic attack of the hydrazine nitrogens.

Mechanism of Isomer Formation

The ratio of the 5-Ethyl (Target) to the 3-Ethyl (Isomer) is dictated by the interplay of steric bulk and solvent polarity during the initial hydrazone formation.[2]

-

Path A (Target Formation): The more nucleophilic internal nitrogen of methylhydrazine attacks the ketone adjacent to the ethyl group (C4 of the diketone).

-

Path B (Isomer Formation): The nitrogen attacks the ketone adjacent to the ester (C2 of the diketone).

Figure 1: Bifurcation of pyrazole synthesis. Path A yields the 5-ethyl target, while Path B yields the 3-ethyl isomer.

Part 2: Structural & Electronic Analysis

Distinguishing the target from the isomer requires advanced spectroscopic techniques, as standard 1H NMR splitting patterns are identical (both show an ethyl triplet/quartet, a methyl singlet, and one aromatic proton).

Nuclear Overhauser Effect (NOE) Differentiation

The definitive method for structural assignment is 1D-NOE or 2D-NOESY NMR.

-

5-Ethyl Isomer (Target): The N-methyl group (Pos 1) is spatially adjacent to the Ethyl group (Pos 5).[2]

-

Observation: Strong NOE enhancement between N-Me (δ ~3.8 ppm) and Ethyl-CH₂ (δ ~2.6 ppm).[3]

-

-

3-Ethyl Isomer (Contaminant): The N-methyl group (Pos 1) is adjacent to the Carbonyl group (Pos 5).[2][3] The Ethyl group is far away at Position 3.

-

Observation: NO NOE enhancement between N-Me and Ethyl-CH₂. Potential weak NOE between N-Me and Carbonyl (invisible in 1H) or H4 (if conformation allows).[3]

-

Figure 2: NOE-based decision tree for assigning pyrazole regiochemistry.

Comparative Data Table

| Feature | 5-Ethyl-1-methyl-3-COCl (Target) | 3-Ethyl-1-methyl-5-COCl (Isomer) |

| Steric Environment | Open: Carbonyl at C3 is remote from N-Me.[2][3] | Crowded: Carbonyl at C5 is ortho to N-Me. |

| Reactivity (Amidation) | High: Rapid reaction with amines.[1][3] | Low: Retarded rate due to steric hindrance. |

| 1H NMR (N-Me) | Typically 3.80 - 3.85 ppm | Typically 4.00 - 4.15 ppm (Deshielded by C=O) |

| 13C NMR (C=O) | ~162 ppm | ~159 ppm |

| Boiling Point (Ester) | Generally Lower (More symmetrical) | Generally Higher (Dipole moment effects) |

Part 3: Reactivity Profile & Applications

The position of the carbonyl chloride relative to the N-methyl group dictates the chemical behavior of the molecule.

The "Ortho-Effect" in the 3-Ethyl Isomer

In the 3-Ethyl isomer , the carbonyl chloride is at position 5. The N-methyl group at position 1 exerts significant steric pressure (the "ortho-effect").

-

Consequence: Nucleophilic attack at the carbonyl carbon is hindered.

-

Synthesis Implication: Forming amides from the 5-carbonyl chloride often requires higher temperatures or stronger catalysts (e.g., DMAP) compared to the 3-carbonyl target.

Selectivity in the 5-Ethyl Target

In the 5-Ethyl target , the carbonyl chloride is at position 3.

-

Consequence: The electrophilic center is exposed.

-

Synthesis Implication: Reactions are fast and clean. However, this high reactivity makes the acid chloride more susceptible to hydrolysis if not stored under anhydrous conditions.

Part 4: Experimental Protocols

Protocol A: Synthesis & Separation of Isomers

Objective: To synthesize the ethyl ester precursors and separate the 5-ethyl target from the 3-ethyl impurity.

-

Condensation:

-

Dissolve ethyl propionylpyruvate (1.0 eq) in Ethanol (0.5 M).

-

Cool to 0°C. Add Methylhydrazine (1.0 eq) dropwise over 30 mins.

-

Note: Maintaining low temperature favors the kinetic product (often the 5-hydroxy-pyrazoline intermediate which dehydrates to the pyrazole).[2]

-

Stir at RT for 2 hours, then reflux for 1 hour to ensure dehydration.

-

-

Workup:

-

Evaporate ethanol. Dissolve residue in DCM/Water. Wash organic layer with brine.

-

-

Separation (Crucial Step):

Protocol B: Conversion to Acid Chloride

Objective: Generate the reactive 5-Ethyl-1-methylpyrazole-3-carbonyl chloride.

-

Hydrolysis:

-

Chlorination:

-

Suspend the dried acid (1.0 eq) in anhydrous Toluene (5 vol).

-

Add Thionyl Chloride (SOCl2, 1.5 eq) and a catalytic drop of DMF.[2][3]

-

Heat to 80°C for 3 hours. (Gas evolution of SO2/HCl).

-

Concentration: Remove Toluene and excess SOCl2 under reduced pressure.

-

Azeotrope: Add dry DCM and re-evaporate twice to remove traces of SOCl2.

-

Result: Off-white solid or viscous oil.[2] Use immediately or store under Argon at -20°C.

-

References

-

Elguero, J. (1984).[3] Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry, Vol 5. Pergamon Press. (Foundational text on pyrazole tautomerism and regiochemistry).

-

Martins, M. A. P., et al. (2006).[3] "Regioselectivity in the reaction of 1,3-diketones with methylhydrazine." Chemical Reviews, 106(9). Link

-

Holzer, W., & Seiringer, G. (2003).[3] "13C NMR spectra and structure of 1-methylpyrazoles." Journal of Heterocyclic Chemistry, 40(3), 565-568. (Source for NMR shift data).

-

PubChem Compound Summary. (2024). "5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid." National Center for Biotechnology Information. Link

-

Smith, J. A. (2018).[1][2][3] "Optimization of Pyrazole Amide Couplings in Kinase Inhibitor Synthesis." Organic Process Research & Development, 22(4). (Discusses the reactivity differences of 3- vs 5-carbonyl chlorides).

Sources

Technical Whitepaper: 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride in Agrochemical Discovery

The following technical guide details the chemistry, synthesis, and agrochemical utility of 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride .

Executive Summary

5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride is a specialized heterocyclic building block used primarily in the Lead Optimization phase of agrochemical discovery. While its regioisomer (the 3-ethyl-1-methyl-5-carbonyl derivative) is the industrial intermediate for blockbuster METI acaricides like Tolfenpyrad and Tebufenpyrad , the 5-ethyl-3-carbonyl isomer represents a critical "scaffold-hopping" tool. It allows medicinal chemists to explore novel Structure-Activity Relationships (SAR) by inverting the vector of the amide bond relative to the pyrazole core, potentially bypassing resistance mechanisms or avoiding patent space occupied by major commercial products.

This guide outlines the regioselective synthesis, chemical stability, and application of this acyl chloride in generating amide libraries for fungicidal and insecticidal screening.

Chemical Profile & Identity

The molecule belongs to the class of N-methyl-pyrazole carbonyl chlorides . Its reactivity is dominated by the electrophilic acyl chloride group at the C3 position and the steric influence of the ethyl group at C5.

| Property | Data |

| Chemical Name | 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride |

| Parent Acid CAS | 165744-15-0 (5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid) |

| Molecular Formula | C₇H₉ClN₂O |

| Molecular Weight | 172.61 g/mol |

| Physical State | Moisture-sensitive liquid or low-melting solid |

| Key Functionality | Acyl Chloride (Electrophile), Pyrazole Nitrogen (Weak Base) |

| Regiochemistry | 1,5-Disubstituted (Methyl on N1, Ethyl on C5) |

Structural Distinction (The "Regio-Trap")

It is vital to distinguish this molecule from its more common isomer used in commercial insecticides:

-

Target Molecule: 5-Ethyl -1-methyl-pyrazole-3-carbonyl (Ethyl adjacent to N-Me).[1]

-

Commercial Isomer: 3-Ethyl -1-methyl-pyrazole-5-carbonyl (Ethyl distal to N-Me; used in Tolfenpyrad).

The 5-ethyl-3-carbonyl geometry creates a different spatial projection of the amide substituents, often used to fine-tune the lipophilicity (LogP) and metabolic stability of active ingredients.

Synthetic Pathways & Regiocontrol

The synthesis of 5-ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride hinges on the regioselective cyclization of methylhydrazine with a diketo-ester precursor. Unlike the 3-ethyl-5-carboxylate isomer, which often requires specific alkylation conditions, the 5-ethyl-3-carboxylate core is the thermodynamic product of the reaction between methylhydrazine and acylpyruvates.

Core Synthesis Workflow

-

Claisen Condensation: Reaction of 2-butanone (methyl ethyl ketone) with diethyl oxalate yields ethyl 2,4-dioxohexanoate .

-

Cyclization: Condensation with methylhydrazine.

-

Hydrolysis & Chlorination: Saponification of the ester followed by treatment with Thionyl Chloride (

).

Visualization: Regioselective Synthesis Pathway

Caption: Synthesis of the 5-ethyl-1-methyl-3-carbonyl scaffold via acyl pyruvate cyclization.

Agrochemical Applications

Scaffold Hopping in METI Acaricides

Mitochondrial Electron Transport Inhibitors (METI) like Tebufenpyrad bind to Complex I. They typically possess a pyrazole-5-carboxamide core.

-

Application: Researchers use the pyrazole-3-carbonyl chloride to synthesize "reverse amides."

-

Rationale: Changing the attachment point from C5 to C3 alters the vector of the lipophilic tail (e.g., the benzylamine portion). This can:

-

Restore efficacy against resistant mite strains.

-

Reduce toxicity to non-target organisms (e.g., bees) by altering binding affinity.

-

SDHI Fungicide Discovery

Succinate Dehydrogenase Inhibitors (SDHIs) often feature a pyrazole-4-carboxamide (e.g., Bixafen). However, 3-carboxamide analogs are investigated for:

-

Broad-spectrum activity: Targeting different binding pockets within the ubiquinone reduction site.

-

IP Evasion: Creating patentable chemical space outside the crowded 4-carboxamide landscape.

Library Synthesis (Fragment-Based Design)

The acyl chloride is a "privileged electrophile" for high-throughput synthesis. It is coupled with diverse amines (anilines, benzylamines, heterocycles) to generate libraries of 100-1000 compounds for phenotypic screening.

Key Reaction:

Experimental Protocols

Protocol A: Synthesis of the Acid Precursor

Note: This step establishes the correct 1,5-regiochemistry.

-

Reagents: Ethyl 2,4-dioxohexanoate (20.0 g, 100 mmol), Methylhydrazine (4.83 g, 105 mmol), Ethanol (150 mL).

-

Procedure:

-

Dissolve the diketo-ester in ethanol and cool to 0°C.

-

Add methylhydrazine dropwise (Caution: Exothermic).

-

Allow to warm to room temperature, then reflux for 2 hours.

-

Evaporate solvent. The residue contains a mixture favoring the 5-ethyl-1-methyl-3-carboxylate .

-

Purification: Recrystallize from hexane/ethyl acetate to isolate the pure 1,5-isomer (confirmed by NOE NMR: enhancement between N-Me and Ethyl protons).

-

Hydrolysis: Treat the ester with 1N NaOH (1.5 eq) in MeOH/Water, stir 4h, acidify with HCl to precipitate the carboxylic acid (CAS 165744-15-0).

-

Protocol B: Generation of the Acyl Chloride

Since the chloride is unstable to hydrolysis, it is best prepared fresh.

-

Reagents: 5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid (1.54 g, 10 mmol), Thionyl Chloride (5 mL), DMF (1 drop, catalyst).

-

Procedure:

-

Suspend the acid in dry toluene (10 mL) or use neat thionyl chloride.

-

Add DMF catalyst.

-

Heat to 70°C for 2 hours until gas evolution (

) ceases. -

Isolation: Remove excess

and solvent under reduced pressure (rotary evaporator with a caustic trap). -

Result: The crude acyl chloride is a yellow oil/solid, used immediately in the next step.

-

Protocol C: General Amide Coupling (Library Scale)

-

Setup: 96-well block or individual vials.

-

Reagents: Crude Acyl Chloride (1.0 eq), Amine (1.1 eq), Triethylamine or DIPEA (2.0 eq), DCM or THF (Solvent).

-

Action:

-

Dissolve amine and base in solvent.

-

Add acyl chloride solution at 0°C.

-

Shake/Stir for 4-12 hours at RT.

-

Workup: Wash with dilute HCl, then saturated

. Dry organic layer. -

Analysis: LC-MS to confirm amide formation.

-

Safety & Handling

-

Corrosivity: The acyl chloride reacts violently with water to release HCl gas. Handle in a fume hood.

-

Toxicity: Pyrazoles can exhibit specific organ toxicity. Methylhydrazine (precursor) is a known carcinogen and must be handled with extreme care.

-

Storage: Store the acyl chloride under inert atmosphere (Argon/Nitrogen) at -20°C. It hydrolyzes rapidly in moist air.

References

-

PubChem. (2025).[4] Ethyl 5-methyl-1H-pyrazole-3-carboxylate (Analogous Chemistry). National Library of Medicine. Retrieved from [Link]

- Google Patents. (2016). Preparation method of 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester (Contrast with Tolfenpyrad Intermediate). CN106187894A.

Sources

- 1. tert-butyl {[(2S)-1,1,1-trifluorobut-3-en-2-yl]oxy}acetate - CAS号 1262799-37-0 - 摩熵化学 [molaid.com]

- 2. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 3. ias.ac.in [ias.ac.in]

- 4. Ethyl 5-methyl-1H-pyrazole-3-carboxylate | C7H10N2O2 | CID 77645 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Pyrazole Scaffolds for Kinase Inhibitor Synthesis

Executive Summary: The Adenine Bioisostere

In the landscape of kinase inhibitor discovery, the pyrazole ring is not merely a structural spacer; it is a privileged adenine mimetic . Its planar, electron-rich architecture allows it to navigate the narrow ATP-binding cleft, specifically targeting the hinge region of the kinase domain.

For the medicinal chemist, the pyrazole scaffold offers two distinct advantages:

-

Hinge Binding: The nitrogen atoms (N1/N2) can serve as both hydrogen bond donors and acceptors, mimicking the N1 and N6 of adenine.

-

Vectorial Growth: The 3-, 4-, and 5-positions provide rigid vectors to access the solvent-front , the gatekeeper residue , or the hydrophobic back-pocket (selectivity pocket).

This guide dissects the synthetic strategies, structural biology, and experimental protocols required to deploy pyrazole scaffolds effectively in drug discovery.

Structural Biology: The Hinge Interaction

The efficacy of pyrazole-based inhibitors (e.g., Ruxolitinib , Crizotinib , Avapritinib ) relies on their ability to displace ATP. The binding mode is typically Type I (ATP-competitive), where the heterocycle anchors to the backbone residues of the hinge.

Binding Topology

-

The Donor-Acceptor Motif: A 1H-pyrazole group often presents a donor (N-H) to the backbone carbonyl of the hinge residue (e.g., Glu930 in JAK2) and an acceptor (N:) to the backbone amide.

-

The Gatekeeper: Substituents at the pyrazole 3- or 5-position can clash with or avoid the "gatekeeper" residue (e.g., T315 in Abl, T790 in EGFR), determining selectivity profiles.

Visualization of Binding Logic

The following diagram illustrates the logical flow of designing a pyrazole inhibitor based on kinase domain topology.

Caption: Logical topology of pyrazole substitution vectors relative to kinase domain architecture.

Synthetic Strategies & Regioselectivity

The primary challenge in pyrazole synthesis is regiocontrol during the construction of the ring or subsequent alkylation. Tautomerism between N1 and N2 renders simple alkylations non-selective, often yielding mixtures of 1,3- and 1,5-isomers.

Core Synthetic Routes

| Strategy | Reaction Type | Regioselectivity | Key Application |

| Condensation | Hydrazine + 1,3-Diketone | Poor to Moderate | Simple, symmetric pyrazoles. |

| Cycloaddition | Diazoalkanes + Alkynes | High (Catalyst dependent) | Complex, highly substituted cores. |

| Cross-Coupling | Suzuki/Buchwald on Pre-formed Rings | Excellent | Modular library synthesis (e.g., Crizotinib). |

| Michael Addition | Hydrazine + | Moderate | Ruxolitinib core synthesis. |

Decision Matrix for Synthesis

Caption: Decision matrix for selecting the optimal synthetic route based on substitution patterns.

Detailed Experimental Protocol

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling for Pyrazole Installation

Context: This protocol mimics the late-stage assembly of Crizotinib and Ruxolitinib analogs. It couples a heteroaryl halide (the kinase core) with a pyrazole boronic ester. This method is preferred over de novo ring construction for library generation because it guarantees the regiochemistry of the pyrazole substituents.

Objective: Synthesis of N-protected 4-(heteroaryl)-1H-pyrazole.

Reagents & Materials:

-

Halide: 4-Bromo-2-chloropyrimidine or similar heteroaryl halide (1.0 equiv).

-

Boronate: 1-Boc-pyrazole-4-boronic acid pinacol ester (1.1 equiv).

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) or Pd(PPh₃)₄ (0.05 equiv).

-

Base: Potassium Carbonate (K₂CO₃), 2.0 M aqueous solution (3.0 equiv).

-

Solvent: 1,4-Dioxane or DME (degassed).

-

Atmosphere: Argon or Nitrogen balloon.

Step-by-Step Methodology:

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, charge the heteroaryl halide (1.0 mmol) and the pyrazole boronate (1.1 mmol).

-

Solvation: Add 1,4-Dioxane (10 mL). Sparge the solution with argon for 10 minutes to remove dissolved oxygen (Critical for catalyst longevity).

-

Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol) quickly to minimize air exposure.

-

Base Addition: Add the 2.0 M K₂CO₃ solution (1.5 mL, 3.0 mmol). The mixture will become biphasic.

-

Reaction: Attach a reflux condenser, purge the system with argon, and heat the mixture to 90 °C in an oil bath. Stir vigorously (800 rpm) to ensure phase transfer.

-

Monitoring: Monitor by TLC (EtOAc/Hexanes) or LC-MS. Reaction is typically complete within 4–6 hours. Look for the disappearance of the bromide peak.

-

Workup:

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (30 mL) and Water (30 mL).

-

Separate phases. Extract aqueous layer with EtOAc (2 x 20 mL).

-

Wash combined organics with Brine (sat. NaCl), dry over anhydrous Na₂SO₄, and filter.

-

-

Purification: Concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0% to 50% EtOAc in Hexanes).

Self-Validating Checkpoint:

-

Success Indicator: Appearance of a bright fluorescent spot on TLC (if the core is aromatic) and a clear [M+H]+ peak corresponding to the coupled product in LC-MS.

-

Failure Mode: If de-borylation (protodeboronation) of the pyrazole occurs, you will see unsubstituted pyrazole mass. Correction: Lower temperature to 80°C and increase catalyst loading slightly.

Case Studies: FDA-Approved Pyrazole Kinase Inhibitors

The following table summarizes how the pyrazole scaffold is utilized in key approved drugs.

| Drug Name | Target Kinase | Pyrazole Role | Key Interactions |

| Ruxolitinib | JAK1/JAK2 | Scaffold Core | Connects the pyrrolopyrimidine hinge binder to the cyclopentyl tail (solvent front). |

| Crizotinib | ALK / c-Met | Linker/Spacer | The pyrazole 4-position links the 2-aminopyridine (hinge binder) to the piperidine tail. |

| Avapritinib | KIT / PDGFRA | Hinge Binder | Fused pyrazolo-pyrimidine core directly engages the hinge. |

| Encorafenib | BRAF | Hinge Binder | Pyrazole N2 accepts H-bond from the hinge region backbone. |

References

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. Molecules, 2023. Link

-

Synthesis and structure of crizotinib. ResearchGate, 2024. Link

-

Synthesis process of Ruxolitinib (Patent WO2017114461). WIPO, 2017. Link

-

Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Connect, 2020. Link

-

FDA-Approved Kinase Inhibitors: 2018–2023. Drug Metabolism and Disposition, 2023.[1] Link

Sources

Chemo-Structural Profiling and Synthetic Utility of 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride

Executive Summary & Physicochemical Profile

5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride is a specialized electrophilic building block used primarily in the synthesis of pyrazole-carboxamide scaffolds for pharmaceutical and agrochemical applications.[1] As an acid chloride derivative of the pyrazole ring, it serves as a critical "warhead" for introducing the 1-methyl-5-ethyl-pyrazole motif—a pharmacophore often explored for its ability to orient substituents in specific vectors within kinase binding pockets or fungal succinate dehydrogenase (SDH) complexes.

Core Identity Matrix

| Property | Specification |

| Chemical Name | 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride |

| Molecular Formula | C₇H₉ClN₂O |

| Molecular Weight | 172.61 g/mol |

| CAS Number | Not widely listed; Precursor Acid CAS: 1297537-45-1 (Analog) |

| Physical State | Liquid or low-melting solid (moisture sensitive) |

| Predicted Boiling Point | ~240–250 °C (at 760 mmHg) / ~110 °C (at 10 mmHg) |

| Solubility | Soluble in DCM, THF, Toluene; Reacts violently with water/alcohols |

Structural Analysis & Regiochemistry

The chemo-structural value of this molecule lies in its specific substitution pattern. Unlike the more common 1-methyl-3-ethyl isomer, the 1-methyl-5-ethyl arrangement creates a unique steric environment.

-

Steric Clash (The "Orthogonal" Twist): The proximity of the N-methyl group (position 1) and the C-ethyl group (position 5) induces a steric clash. This forces the ethyl group to twist out of the plane of the pyrazole ring, creating a distinct 3D topology compared to the planar 1,3-isomers.

-

Electronic Profile: The carbonyl chloride at position 3 is electron-deficient, activated for nucleophilic attack. The pyrazole ring itself is electron-rich but pulled by the carbonyl, making the C4 position the only site susceptible to electrophilic aromatic substitution (though deactivated relative to pyrazole itself).

Regioisomerism Challenge

In synthesis, distinguishing between the 1,5-isomer (Target) and the 1,3-isomer (Impurity) is the primary challenge.

-

Target (1,5-isomer): N-Methyl and C-Ethyl are adjacent.

-

Impurity (1,3-isomer): N-Methyl and C-Ethyl are separated by a CH group.

Synthetic Methodology

The synthesis requires a disciplined approach to control regioselectivity during the ring-closure event.

Step 1: Claisen Condensation (Precursor Assembly)

The synthesis begins with the formation of the diketoester tail.

-

Reagents: 2-Butanone (Methyl Ethyl Ketone), Diethyl Oxalate, Sodium Ethoxide.

-

Mechanism: Base-mediated enolization of 2-butanone.

-

Critical Control Point: 2-Butanone has two enolizable sites (methyl vs. methylene). To favor the linear diketoester (required for the 5-ethyl product), kinetic control (LDA, -78°C) or thermodynamic equilibration with specific alkoxides is used to favor attack at the terminal methyl group.

Step 2: Cyclization (The Regioselectivity Filter)

Reaction of the diketoester with methylhydrazine.

-

Reaction: Diketoester + MeNHNH₂ → Pyrazole Ester

-

Regiochemistry: In ethanol (protic solvent), methylhydrazine often attacks the most reactive ketone (remote from the ester) with its most nucleophilic nitrogen (NHMe). However, solvent polarity strongly influences this.

-

Senior Scientist Note: To maximize the 1,5-isomer , literature suggests using non-polar solvents or specific pH control. The 1,5-isomer is often the kinetic product, while the 1,3-isomer is thermodynamic.

Step 3: Chlorination (Activation)

Conversion of the carboxylic acid (obtained via hydrolysis) to the acid chloride.

-

Reagent Choice: Oxalyl Chloride with catalytic DMF (Vilsmeier-Haack intermediate) is superior to Thionyl Chloride.

-

Why? Thionyl chloride requires heat (reflux), which can degrade the pyrazole ring or cause darkening. Oxalyl chloride operates at room temperature and produces gaseous byproducts (CO, CO₂, HCl), simplifying purification.

Visualization: Synthetic Pathway

Caption: Step-by-step synthetic route emphasizing the conversion from acyclic precursors to the activated acid chloride.

Experimental Protocol: Acid Chloride Generation

Standard Operating Procedure (SOP) for Research Scale (10 mmol)

Safety Warning: This protocol generates HCl and CO gas. Perform in a well-ventilated fume hood.

-

Preparation: Charge a flame-dried 50 mL round-bottom flask with 5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid (1.54 g, 10.0 mmol).

-

Solvation: Add anhydrous Dichloromethane (DCM, 20 mL) under an inert atmosphere (Argon/Nitrogen). The acid may not fully dissolve initially.

-

Catalysis: Add dimethylformamide (DMF, 2 drops, ~20 µL). This is crucial for forming the reactive Vilsmeier chloro-iminium species that catalyzes the reaction.

-

Chlorination: Dropwise add Oxalyl Chloride (1.05 mL, 12.0 mmol) over 5 minutes at 0°C (ice bath).

-

Reaction: Remove ice bath and stir at Room Temperature for 2–3 hours. Bubbling should be vigorous initially and cease upon completion.

-

Work-up: Concentrate the reaction mixture in vacuo (rotary evaporator) to remove solvent and excess oxalyl chloride.

-

Azeotrope: Add 5 mL of dry toluene and re-concentrate to remove traces of oxalyl chloride.

-

Result: The residue is the crude 5-ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride , usually a yellow/orange oil. Use immediately for the next coupling step; do not store for long periods.

Reactivity Profile & Applications

The carbonyl chloride group is highly electrophilic, reacting readily with nucleophiles.

Key Transformations

-

Amide Coupling (Schotten-Baumann conditions): Reacts with primary/secondary amines to form pyrazole-carboxamides.

-

Application: Synthesis of kinase inhibitors (e.g., p38 MAP kinase) where the pyrazole acts as a hinge binder.

-

-

Esterification: Reacts with alcohols to form esters.

-

Friedel-Crafts Acylation: Can react with electron-rich aromatics (using AlCl₃) to form pyrazoyl-ketones.

Diagram: Reactivity Logic

Caption: Divergent synthesis pathways utilizing the acid chloride as a linchpin intermediate.

Validation & Quality Control (Self-Validating Systems)

Since acid chlorides are unstable on LC-MS (they hydrolyze to the acid), direct analysis is difficult.

The "Methanol Quench" Method: To validate the purity of your acid chloride:

-

Take a small aliquot (10 µL) of the reaction mixture.

-

Quench it into a vial containing 500 µL of Methanol .

-

Run LC-MS or GC-MS on this sample.

-

Interpretation: You should see the mass of the Methyl Ester (M+ = Acid + 14).

-

If you see the Methyl Ester peak → Conversion was successful.

-

If you see the Acid peak (and it wasn't there before quench) → Hydrolysis occurred before the quench (wet reagents).

-

If you see the Acid peak (and no ester) → Reaction failed to form acid chloride.

-

References

-

PubChem. (2024).[2] Ethyl 1-ethyl-5-methylpyrazole-3-carboxylate (Isomer Comparison). National Library of Medicine. [Link]

-

NIST Chemistry WebBook. (2024). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester (Spectral Data). [Link]

-

Groshev, et al. (2021). Regioselectivity in the Synthesis of Pyrazoles. ResearchGate. [Link]

Sources

Strategic Sourcing and Technical Utilization of 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride

This guide is structured as a high-level technical whitepaper designed for decision-makers in medicinal chemistry and procurement. It prioritizes actionable data, synthesis logic, and supply chain intelligence over generic descriptions.

Technical Whitepaper | Version 2.0 [1]

Executive Summary

5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride (CAS: 902168-58-5 ) is a critical heterocyclic building block used primarily in the synthesis of bioactive scaffolds for kinase inhibitors and agrochemicals.[1][2] It serves as a structural isomer to the pyrazole core found in blockbuster drugs like Sildenafil, offering distinct steric and electronic profiles for Structure-Activity Relationship (SAR) exploration.

This guide provides a validated framework for sourcing, synthesizing, and handling this moisture-sensitive intermediate, addressing the common regioselectivity challenges that affect purity and downstream yield.

Chemical Profile & Specification

To ensure reproducibility, researchers must distinguish this specific isomer from its more common analogs (e.g., 1-ethyl-5-methyl or 1-methyl-3-ethyl variants).[1]

| Parameter | Specification |

| Chemical Name | 5-Ethyl-1-methyl-1H-pyrazole-3-carbonyl chloride |

| CAS Number (Chloride) | 902168-58-5 |

| CAS Number (Acid Precursor) | 165744-15-0 |

| Molecular Formula | C₈H₉ClN₂O |

| Molecular Weight | 172.61 g/mol |

| Appearance | Pale yellow to colorless liquid or low-melting solid |

| Stability | High Moisture Sensitivity (Hydrolyzes to acid + HCl) |

| Solubility | Soluble in DCM, THF, Toluene; reacts with alcohols/water |

Market Analysis: Suppliers & Pricing

The market for this specific isomer is "Make-to-Order" or "Stocked in Small Batches" due to the difficulty in separating it from its regioisomers during bulk manufacturing.[1]

Tier 1: Validated Suppliers (Stock/Rapid Lead Time)

Data reflects Q1 2025 market estimates for research-grade purity (>95%).[1]

| Supplier | Region | Catalog / SKU | Est. Price (1g) | Est. Price (10g) | Lead Time |

| BLDpharm | Global/China | BD00811409 | $85 - $120 | $450 - $600 | 1-2 Weeks |

| Enamine | Ukraine/EU | Inquire | $100 - $150 | Custom | 2-3 Weeks |

| Combi-Blocks | USA | Inquire | $110 - $140 | Custom | 1-3 Days (if stock) |

| ChemicalBook Aggregators | Various | Various | $60 - $90 | $300 - $500 | Variable |

Procurement Advisory:

-

Isomer Risk: Low-cost suppliers often supply mixtures of the 1,5-isomer (target) and 1,3-isomer.[1] Mandate H-NMR verification focusing on the pyrazole ring proton shift before acceptance.

-

Form Factor: Buying the Acid Precursor (CAS 165744-15-0) and converting it in-house using Thionyl Chloride (

) is often 40-60% cheaper and guarantees fresh reagent activity.[1]

Technical Grounding: Synthesis & Regioselectivity